molecular formula C30H23N5O4S B11600112 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600112
M. Wt: 549.6 g/mol
InChI Key: XZYFCTGJBHDMFW-YSMPRRRNSA-N
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Description

The compound “(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxin ring, a pyrazole ring, and a triazolothiazole ring. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. The process might start with the preparation of the benzodioxin ring, followed by the formation of the pyrazole ring, and finally the construction of the triazolothiazole ring. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with benzodioxin, pyrazole, or triazolothiazole rings. Examples could be:

  • 2,3-Dihydro-1,4-benzodioxin derivatives
  • 1-Phenyl-1H-pyrazole derivatives
  • 1,2,4-Triazolo[3,2-b][1,3]thiazole derivatives

Uniqueness

What sets this compound apart is the specific combination and arrangement of its functional groups, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C30H23N5O4S

Molecular Weight

549.6 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H23N5O4S/c1-18-14-19(12-13-22(18)37-2)27-20(16-34(32-27)21-8-4-3-5-9-21)15-26-29(36)35-30(40-26)31-28(33-35)25-17-38-23-10-6-7-11-24(23)39-25/h3-16,25H,17H2,1-2H3/b26-15-

InChI Key

XZYFCTGJBHDMFW-YSMPRRRNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5COC6=CC=CC=C6O5)S3)C7=CC=CC=C7)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5COC6=CC=CC=C6O5)S3)C7=CC=CC=C7)OC

Origin of Product

United States

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